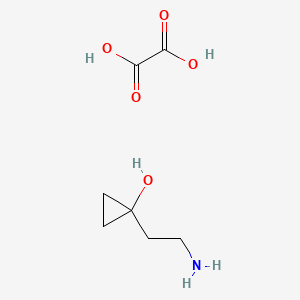
(3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It is a small molecule that has been developed as a potential treatment for various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and drug addiction.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of (3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone plays a critical role in its applications in scientific research. This compound is involved in the synthesis of various boric acid ester intermediates, which are pivotal in the development of novel pharmaceuticals and materials. The synthesis process includes a series of substitution reactions, confirmed through spectroscopic and crystallographic analyses. Density Functional Theory (DFT) calculations further validate the molecular structures, providing insights into their physicochemical properties (Huang et al., 2021).
Pharmacological Applications
A key area of application for this compound is in the development of selective and potent agonists for the 5-HT1A receptor, which are crucial for addressing conditions such as neuropathic pain and depression. Research demonstrates the efficacy of related compounds in producing long-term analgesia and in preempting allodynia following spinal cord injury, highlighting their potential as novel treatments for pathological pain (Colpaert et al., 2004). Further studies on derivatives of 2-pyridinemethylamine emphasize improvements in oral bioavailability and the antidepressant potential of these compounds, marking significant advancements in pharmacological research (Vacher et al., 1999).
Molecular Analysis and Material Science
The compound is also instrumental in molecular and material science research. For instance, structural exploration and Hirshfeld surface analysis of related heterocycles provide valuable data on molecular interactions in the solid state, contributing to the understanding of material stability and properties (Prasad et al., 2018). Additionally, the synthesis of fluorinated benzophenones and related fluorophores showcases the utility of this compound in enhancing the photostability and spectroscopic qualities of fluorophores for various applications, from biological imaging to material sciences (Woydziak et al., 2012).
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-17-5-4-13(11-16(17)19)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRZVIHPGRUECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2643258.png)


![1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2643262.png)


![Tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate](/img/structure/B2643265.png)
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide](/img/structure/B2643267.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2643268.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2643273.png)
![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2643275.png)
![2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2643276.png)

